molecular formula C17H19NO2 B1423456 Methyl 2-amino-2-methyl-3,3-diphenylpropanoate CAS No. 1178636-66-2

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate

Cat. No.: B1423456
CAS No.: 1178636-66-2
M. Wt: 269.34 g/mol
InChI Key: HPBPTLCJOFTQLD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate typically involves the reaction of 2-amino-2-methyl-3,3-diphenylpropanoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction mixture is heated to around 70°C and maintained under pressure (approximately 450 kPa) for several hours to achieve high yield . The product is then purified through distillation or recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 2-amino-2-methyl-3,3-diphenylpropanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3,3-diphenylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • Methyl 2-amino-3,3,3-trifluoro-2-(6-fluoro-1H-indol-3-yl)propanoate
  • Methyl 3-(2-amino-3-ethoxy-1,1,1-trifluoro-3-oxopropan-2-yl)-1H-indole-5-carboxylate

Comparison: Methyl 2-amino-2-methyl-3,3-diphenylpropanoate is unique due to its specific structural features, such as the presence of two phenyl groups and a methyl ester moiety. These structural elements confer distinct chemical and biological properties, making it valuable for specific research applications .

Properties

IUPAC Name

methyl 2-amino-2-methyl-3,3-diphenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-17(18,16(19)20-2)15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBPTLCJOFTQLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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